1-(2,4,6-Trifluorophenyl)propan-1-one
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Overview
Description
1-(2,4,6-Trifluorophenyl)propan-1-one is an aromatic organic compound with the chemical formula C9H7F3OThis compound is characterized by the presence of three fluorine atoms attached to the benzene ring, making it a trifluorinated derivative of propiophenone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trifluorophenyl)propan-1-one can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems and optimized reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trifluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 2,4,6-Trifluorobenzoic acid.
Reduction: 1-(2,4,6-Trifluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4,6-Trifluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trifluorophenyl)propan-1-one involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,3,6-Trifluorophenyl)propan-2-one: Similar in structure but with different fluorine atom positions.
2,3,6-Trifluoropropiophenone: Another trifluorinated derivative with distinct properties.
Uniqueness: 1-(2,4,6-Trifluorophenyl)propan-1-one is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from other trifluorinated derivatives .
Properties
IUPAC Name |
1-(2,4,6-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIWCYLHECDQQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380743 |
Source
|
Record name | 1-(2,4,6-Trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-69-5 |
Source
|
Record name | 1-(2,4,6-Trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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